1-(4-Chlorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
CAS No.: 2320888-34-2
Cat. No.: VC4862606
Molecular Formula: C15H21ClN2O2S2
Molecular Weight: 360.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320888-34-2 |
|---|---|
| Molecular Formula | C15H21ClN2O2S2 |
| Molecular Weight | 360.92 |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
| Standard InChI | InChI=1S/C15H21ClN2O2S2/c16-13-2-4-15(5-3-13)22(19,20)18-8-1-7-17(9-10-18)14-6-11-21-12-14/h2-5,14H,1,6-12H2 |
| Standard InChI Key | VFZRGTDUADESOE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3CCSC3 |
Introduction
The compound 1-(4-Chlorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic molecule that combines a chlorobenzenesulfonyl group with a thiolan-3-yl moiety attached to a 1,4-diazepane ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new drugs.
Biological Activity and Potential Applications
While specific biological activities of 1-(4-Chlorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane are not documented, compounds with similar structures often exhibit potential therapeutic effects. The presence of a chlorobenzenesulfonyl group may enhance lipophilicity, potentially improving interactions with biological targets.
Data Table: Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume